2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole
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Overview
Description
2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzo[d]thiazole ring system linked to a pyridin-3-ylsulfonyl group through an azetidin-3-yloxy moiety. The intricate arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[d]thiazole core, which can be achieved through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative. The azetidine ring is then introduced via a nucleophilic substitution reaction, where a pyridin-3-ylsulfonyl chloride reacts with an azetidine derivative under basic conditions. The final step involves the coupling of the azetidin-3-yloxy group to the benzo[d]thiazole core, often facilitated by a suitable coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification processes such as recrystallization or chromatography are scaled up to ensure the compound’s purity meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran (THF) as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent, and base like triethylamine.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted azetidine derivatives.
Scientific Research Applications
2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The pathways involved often include signal transduction pathways where the compound acts as an inhibitor or activator .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A symmetrical bipyridine used as a ligand in coordination chemistry.
2-Methyltetrahydrofuran: A biomass-derived solvent used in organic synthesis.
Uniqueness
2-((1-(Pyridin-3-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole is unique due to its combination of a benzo[d]thiazole core with a pyridin-3-ylsulfonyl group and an azetidin-3-yloxy moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
2-(1-pyridin-3-ylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c19-23(20,12-4-3-7-16-8-12)18-9-11(10-18)21-15-17-13-5-1-2-6-14(13)22-15/h1-8,11H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJXZATUXDDTIGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)OC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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